molecular formula C24H16N2 B081279 1,4-Bis(2-cyanostyryl)benzene CAS No. 13001-39-3

1,4-Bis(2-cyanostyryl)benzene

Cat. No.: B081279
CAS No.: 13001-39-3
M. Wt: 332.4 g/mol
InChI Key: RBABXJPJIHMBBP-WXUKJITCSA-N
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Chemical Reactions Analysis

1,4-Bis(2-cyanostyryl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The cyanostyryl groups can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBABXJPJIHMBBP-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13001-38-2, 13001-39-3, 94031-05-7, 60317-09-1
Record name Benzonitrile, 2-(2-(4-(2-(4-cyanophenyl)ethenyl)phenyl)ethenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Phenylenedivinylene)bisbenzonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (p-phenylenedivinylene)bisbenzonitrile
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Record name 1,4-Bis(2-cyanostyryl)benzene
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 1,4-Bis(2-cyanostyryl)benzene?

A1: this compound, often abbreviated as ER-1, is primarily utilized as a fluorescent whitening agent (FWA) in the textile industry. [, ] FWAs enhance the perceived brightness and whiteness of fabrics by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. This process masks any yellowing in the fabric, making it appear whiter.

Q2: Are there standardized methods for determining the concentration of this compound in products?

A2: Yes, researchers have developed analytical methods for quantifying this compound. One such method utilizes High-Performance Liquid Chromatography (HPLC) with an external standard method. [] This method employs a Kromasil C18 column and a methanol-water mobile phase for separation. The compound is detected using a UV detector set at a wavelength of 365 nm. This method has been validated for its accuracy and precision, making it suitable for quality control purposes.

Q3: Are there alternative analytical techniques for detecting this compound in complex mixtures alongside other fluorescent whitening agents?

A3: Yes, ultra-performance convergence chromatography (UPC2) coupled with a photodiode array (PDA) detector has been successfully used to analyze this compound in the presence of other FWAs. [] This method utilizes a supercritical fluid chromatography approach, offering rapid separation and analysis of complex samples. The PDA detector allows for the simultaneous detection of multiple compounds with distinct spectral characteristics.

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